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Abstract
Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative that serves as a

versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring

amino, methyl ester, and two bromine atoms on the picolinate core, offers multiple reaction

sites for the construction of complex heterocyclic molecules. This technical guide provides a

comprehensive overview of the synthesis, properties, and potential applications of Methyl 6-
amino-3,5-dibromopicolinate and its derivatives, with a particular focus on their relevance in

medicinal chemistry and drug discovery. The document details experimental protocols,

summarizes key quantitative data, and visualizes synthetic pathways to facilitate further

research and development in this area.

Introduction
Substituted picolinates are a significant class of heterocyclic compounds widely utilized as

scaffolds in the development of novel therapeutic agents. The presence of both an amino group

and halogen substituents on the pyridine ring of Methyl 6-amino-3,5-dibromopicolinate
makes it an attractive starting material for generating diverse molecular libraries. The bromine

atoms can be readily functionalized through various cross-coupling reactions, while the amino

group and methyl ester provide handles for amide bond formation and other modifications. This

guide aims to consolidate the available information on this compound and its derivatives to

support researchers in their synthetic and drug discovery endeavors.
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Core Compound: Methyl 6-amino-3,5-
dibromopicolinate
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 6-amino-3,5-dibromopicolinate
is presented below.

Property Value

CAS Number 443956-21-6

Molecular Formula C₇H₆Br₂N₂O₂

Molecular Weight 309.94 g/mol

Appearance Solid

Synonyms

Methyl 6-amino-3,5-dibromopyridine-2-

carboxylate, 2-Pyridinecarboxylic acid, 6-amino-

3,5-dibromo-, methyl ester

Synthesis
While a specific, detailed experimental protocol for the synthesis of Methyl 6-amino-3,5-
dibromopicolinate is not extensively documented in publicly available literature, a plausible

synthetic route can be inferred from the synthesis of its mono-brominated analog, Methyl 6-

amino-5-bromopicolinate. The proposed synthesis involves the direct bromination of Methyl 6-

aminopicolinate.

Proposed Synthetic Pathway:

Methyl 6-aminopicolinate

Methyl 6-amino-3,5-dibromopicolinate

Dibromination

Bromine (2 eq.)
Solvent (e.g., Acetic Acid)
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Caption: Proposed synthesis of Methyl 6-amino-3,5-dibromopicolinate.

Experimental Protocol (Hypothetical):

Materials: Methyl 6-aminopicolinate, Bromine, Acetic Acid.

Procedure:

Dissolve Methyl 6-aminopicolinate (1.0 eq.) in glacial acetic acid in a round-bottom flask

equipped with a magnetic stirrer and a dropping funnel.

Cool the solution in an ice bath.

Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid to the cooled solution with

constant stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours, monitoring the reaction progress by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

Filter the precipitate, wash with cold water, and then with a saturated solution of sodium

thiosulfate to remove any unreacted bromine.

Dry the crude product under vacuum.

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture)

to afford pure Methyl 6-amino-3,5-dibromopicolinate.

Derivatives of Methyl 6-amino-3,5-dibromopicolinate
The two bromine atoms on the pyridine ring of Methyl 6-amino-3,5-dibromopicolinate are key

functional handles for the synthesis of a wide range of derivatives, primarily through palladium-

catalyzed cross-coupling reactions.
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Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

the brominated picolinate core and various aryl or heteroaryl boronic acids or esters. This

reaction allows for the introduction of diverse substituents at the 3- and 5-positions of the

pyridine ring.

Reactants

Reaction Conditions

Methyl 6-amino-3,5-dibromopicolinate

3,5-Di(aryl/heteroaryl)-6-aminopicolinate Derivative

Suzuki Coupling

Aryl/Heteroaryl Boronic Acid
(R-B(OH)₂)

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials: Methyl 6-amino-3,5-dibromopicolinate, Arylboronic acid, Palladium catalyst

(e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., potassium carbonate), Solvent

(e.g., 1,4-dioxane/water mixture).

Procedure:

To a degassed mixture of Methyl 6-amino-3,5-dibromopicolinate (1.0 eq.), the

corresponding arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.) in a Schlenk
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flask, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Add the palladium catalyst (e.g., 5 mol%) to the mixture.

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a

specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC

or LC-MS.

After completion, cool the reaction mixture to room temperature and dilute with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-

diaryl-6-aminopicolinate derivative.

Other Cross-Coupling Reactions
While Suzuki coupling is prominent, other palladium-catalyzed reactions such as Sonogashira

(with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with

amines) can also be employed to further diversify the core structure.

Potential Applications in Drug Discovery
Aminopicolinate derivatives are known to exhibit a wide range of biological activities. While

specific data for derivatives of Methyl 6-amino-3,5-dibromopicolinate is limited, the core

scaffold is present in molecules investigated for various therapeutic areas.

Kinase Inhibitors
The aminopyridine scaffold is a common feature in many kinase inhibitors. The ability to

introduce diverse aryl and heteroaryl groups at the 3- and 5-positions allows for the exploration

of the chemical space around the ATP-binding site of various kinases. For instance, certain

substituted aminopyridines have shown inhibitory activity against kinases involved in cancer

cell proliferation and inflammation.
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Caption: Inhibition of a kinase signaling pathway.

Anti-cancer Agents
The development of novel anti-cancer agents often involves the synthesis of heterocyclic

compounds that can interact with various biological targets in cancer cells. The structural
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diversity achievable from Methyl 6-amino-3,5-dibromopicolinate makes it a valuable platform

for the discovery of new anti-proliferative agents.

Quantitative Data Summary
Due to the limited availability of published data specifically on derivatives of Methyl 6-amino-
3,5-dibromopicolinate, a comprehensive table of quantitative data is not feasible at this time.

Researchers are encouraged to generate and publish such data to enrich the scientific

literature. Representative yields for analogous Suzuki-Miyaura reactions on di-brominated

pyridine systems typically range from 40% to 80%, depending on the nature of the boronic acid

and the reaction conditions. Similarly, IC₅₀ values for bioactive aminopicolinate derivatives can

vary widely from nanomolar to micromolar concentrations depending on the biological target

and the specific substituents.

Conclusion
Methyl 6-amino-3,5-dibromopicolinate is a promising, yet underexplored, building block for

the synthesis of complex heterocyclic molecules. Its di-bromo substitution provides a gateway

to a vast chemical space through various cross-coupling reactions. This technical guide has

outlined its fundamental properties, a plausible synthetic route, and the potential for generating

diverse derivatives with applications in drug discovery, particularly in the fields of kinase

inhibition and oncology. Further research into the synthesis and biological evaluation of

derivatives of this versatile scaffold is highly encouraged to unlock its full potential in the

development of novel therapeutic agents.

To cite this document: BenchChem. [Methyl 6-amino-3,5-dibromopicolinate and its
derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052669#methyl-6-amino-3-5-dibromopicolinate-and-
its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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